molecular formula C12H17N3O B1284894 1-(4-Aminophenyl)piperidine-4-carboxamide CAS No. 223786-50-3

1-(4-Aminophenyl)piperidine-4-carboxamide

Cat. No.: B1284894
CAS No.: 223786-50-3
M. Wt: 219.28 g/mol
InChI Key: SXFSOZCNRLOVFG-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.29 g/mol It is characterized by the presence of an aminophenyl group attached to a piperidine ring, which is further connected to a carboxamide group

Biochemical Analysis

Biochemical Properties

1-(4-Aminophenyl)piperidine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent and reversible inhibitor of proteasomes, which are crucial for protein degradation in cells . This interaction is non-covalent and species-selective, making it a promising candidate for treating diseases like malaria . Additionally, this compound has shown inhibitory effects on human coronaviruses, including SARS-CoV-2, by targeting viral replication processes .

Cellular Effects

This compound influences various cellular processes. It has been observed to inhibit the growth of cancer cells by targeting DNA gyrase, leading to DNA damage and cell death . Furthermore, it affects cell signaling pathways, such as the PI3K-Akt pathway, which is involved in cell proliferation and survival . The compound also modulates gene expression and cellular metabolism, contributing to its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an ATP-competitive inhibitor of protein kinase B (Akt), a key component of the PI3K-Akt signaling pathway . By inhibiting Akt, the compound disrupts downstream signaling events, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound inhibits proteasome activity by binding to a non-conserved region of the β5 pocket, which is not present in human proteasome isomers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard storage conditions, with minimal degradation observed . Long-term studies have shown that it maintains its inhibitory effects on proteasomes and viral replication processes over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound is well-tolerated at therapeutic doses, with minimal toxicity observed . At higher doses, it can cause adverse effects, including hepatotoxicity and immunotoxicity . Threshold effects have been identified, indicating that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . Modifications to its chemical structure have been explored to improve its metabolic stability and bioavailability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound exhibits efficient cellular uptake and accumulates in target tissues, enhancing its therapeutic potential . Its distribution can be influenced by factors such as tissue permeability and binding affinity to transport proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)piperidine-4-carboxamide can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminobenzonitrile with piperidine-4-carboxylic acid under specific conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Aminophenyl)piperidine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

  • 1-(2-Aminophenyl)piperidine-4-carboxamide
  • 1-(4-Nitrophenyl)piperidine-4-carboxamide
  • 4-Piperidinecarboxamide derivatives

Uniqueness: 1-(4-Aminophenyl)piperidine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Biological Activity

1-(4-Aminophenyl)piperidine-4-carboxamide, also known by its CAS number 223786-50-3, is a compound that has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, cellular effects, and potential applications in medicine, particularly in cancer treatment and as an antimicrobial agent.

Chemical Structure and Properties

  • Molecular Formula : C12H17N3O
  • Molecular Weight : 219.29 g/mol

The compound features a piperidine ring substituted with an aminophenyl group and a carboxamide moiety, which plays a critical role in its biological interactions.

This compound primarily targets DNA gyrase , an essential enzyme involved in DNA replication. By inhibiting this enzyme, the compound disrupts DNA replication processes, leading to cell death, especially in rapidly dividing cells such as cancer cells.

Biochemical Pathways

  • Inhibition of DNA Gyrase : This interaction prevents the normal function of DNA gyrase, resulting in the accumulation of DNA damage.
  • Proteasome Inhibition : The compound has also been identified as a reversible inhibitor of proteasomes, affecting protein degradation pathways within cells.
  • ATP-Competitive Inhibition : It acts as an ATP-competitive inhibitor of protein kinase B (Akt), influencing the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis through its action on DNA gyrase and other cellular pathways.

Cell LineIC50 Value (µM)Mechanism of Action
HepG2 (liver cancer)11.3Inhibition of DNA gyrase
K562 (leukemia)4.5Induction of apoptosis

These findings suggest that the compound could be developed further as a therapeutic agent for specific types of cancer .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated potential antimicrobial properties. Preliminary studies indicate that it may exhibit activity against various bacterial strains, although detailed studies on its spectrum of activity are still required.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Cancer Cell Lines : A study assessing the compound's efficacy against HepG2 and K562 cells found significant cytotoxic effects, suggesting its potential as an anticancer agent .
  • Mechanistic Insights : Research utilizing molecular docking techniques has elucidated how the compound interacts with key enzymes involved in cancer progression, providing insights into its potential multitarget effects against kinases like VEGFR-2 and ERK-2 .
  • In Vivo Studies : Further investigations are warranted to validate these findings in animal models to assess therapeutic efficacy and safety profiles.

Properties

IUPAC Name

1-(4-aminophenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-10-1-3-11(4-2-10)15-7-5-9(6-8-15)12(14)16/h1-4,9H,5-8,13H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFSOZCNRLOVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588549
Record name 1-(4-Aminophenyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223786-50-3
Record name 1-(4-Aminophenyl)-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223786-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Aminophenyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-aminophenyl)piperidine-4-carboxamide
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